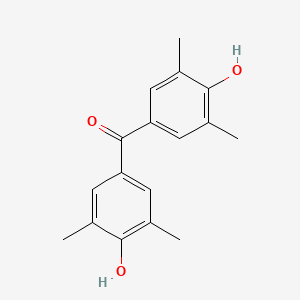

Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Description

The exact mass of the compound Bis(4-hydroxy-3,5-dimethylphenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-hydroxy-3,5-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-hydroxy-3,5-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-9-5-13(6-10(2)15(9)18)17(20)14-7-11(3)16(19)12(4)8-14/h5-8,18-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAPUVVSOVJCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C2=CC(=C(C(=C2)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347446 | |

| Record name | Bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92005-15-7 | |

| Record name | Bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxy-3,5-dimethylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility Profile of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in Organic Solvents

Foreword: Navigating the Dissolution Landscape of a Key Phenolic Antioxidant

In the realm of pharmaceutical and materials science, the precise understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, product efficacy. This guide provides an in-depth exploration of the solubility characteristics of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, a compound of significant interest for its antioxidant properties. While a definitive, exhaustive dataset of its solubility in all conceivable organic solvents remains to be fully elucidated in publicly accessible literature, this document synthesizes the available information, lays a robust theoretical foundation, and provides a practical framework for researchers, scientists, and drug development professionals to determine its solubility profile for their specific applications. We will delve into the molecular attributes that govern its solubility, present the known data, and offer a detailed experimental protocol for its empirical determination.

Unveiling the Molecule: Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Bis(4-hydroxy-3,5-dimethylphenyl)methanone, also known by its synonym 4,4'-Methylenebis(2,6-dimethylphenol), is a phenolic compound with a molecular structure that dictates its physicochemical properties, including its solubility.[1] Its two phenolic hydroxyl groups are capable of acting as hydrogen bond donors, while the carbonyl group can act as a hydrogen bond acceptor. The presence of four methyl groups on the phenyl rings contributes to its lipophilic character. The interplay of these structural features governs its interaction with various organic solvents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₂ | [1] |

| Molecular Weight | 256.34 g/mol | [1] |

| Melting Point | 176 °C | [2] |

| pKa | 10.21±0.10 (Predicted) | [3][4] |

| LogP | 3.75 at 25℃ | [4] |

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This adage implies that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For Bis(4-hydroxy-3,5-dimethylphenyl)methanone, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The following intermolecular forces are at play:

-

Hydrogen Bonding: The phenolic hydroxyl groups are the primary sites for hydrogen bonding. Solvents that are hydrogen bond acceptors (e.g., ethers, ketones) or both donors and acceptors (e.g., alcohols) are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar carbonyl group contributes to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic rings and methyl groups will interact favorably with nonpolar or weakly polar solvents through these forces.

The interplay of these forces means that the solubility of Bis(4-hydroxy-3,5-dimethylphenyl)methanone will vary significantly across the spectrum of organic solvents.

Known Solubility Data: A Starting Point for Investigation

Quantitative solubility data for Bis(4-hydroxy-3,5-dimethylphenyl)methanone in a wide array of specific organic solvents is not extensively documented in publicly available literature. However, some key data points provide a valuable baseline for researchers.

| Solvent | Temperature | Solubility | Source |

| Organic Solvents (General) | 20 °C | 3.95 g/L | [3][4] |

| Water | 25 °C | 100 mg/L | [2] |

The general solubility in "organic solvents" suggests a moderate lipophilicity.[3][4] The low water solubility is consistent with the presence of the large nonpolar hydrocarbon framework.[2] For a structurally similar compound, Bis(4-hydroxyphenyl)methane, it is reported to be soluble in ethanol, ether, and chloroform, and insoluble in carbon disulfide. This qualitative information can serve as a useful guide for solvent selection in experimental studies with Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

A Practical Guide to Experimental Solubility Determination

Given the limited publicly available data, an empirical determination of the solubility of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in specific organic solvents is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Materials and Reagents

-

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of Bis(4-hydroxy-3,5-dimethylphenyl)methanone to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, 72 hours) is recommended. This is typically assessed by measuring the concentration at different time points until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

-

Data Calculation:

-

Calculate the solubility of the compound in the specific solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

-

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps of the isothermal shake-flask method for determining solubility.

Factors Influencing Solubility: A Deeper Dive

The choice of an appropriate organic solvent is critical and depends on the intended application. The following diagram illustrates the relationship between the properties of Bis(4-hydroxy-3,5-dimethylphenyl)methanone and various solvent characteristics that influence its solubility.

Sources

- 1. 4,4'-Methylenebis(2,6-dimethylphenol) | C17H20O2 | CID 79345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 5384-21-4,4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) | lookchem [lookchem.com]

- 3. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) CAS#: 5384-21-4 [m.chemicalbook.com]

- 4. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) | 5384-21-4 [m.chemicalbook.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

An In-depth Technical Guide to the Photochemical Characteristics of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Introduction

Bis(4-hydroxy-3,5-dimethylphenyl)methanone is a substituted aromatic ketone belonging to the benzophenone family. Benzophenones are a well-studied class of compounds known for their significant ultraviolet (UV) absorbing properties, which has led to their widespread use as UV stabilizers in various materials, including polymers and cosmetics.[1] The introduction of hydroxyl and methyl groups onto the phenyl rings of the benzophenone core can significantly influence its photochemical and photophysical behavior. This technical guide provides a comprehensive overview of the anticipated photochemical characteristics of Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

Due to a lack of specific experimental data for Bis(4-hydroxy-3,5-dimethylphenyl)methanone in the current scientific literature, this guide will draw upon the well-documented properties of its close structural analogs, primarily 4,4'-Dihydroxybenzophenone (DHBP) and 4-Hydroxybenzophenone (4HB).[1] The principles and reaction mechanisms discussed herein are based on the established photochemistry of these and other benzophenone derivatives. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of this molecule, particularly in areas where interaction with light is a critical factor.

Molecular Structure and Synthesis

The molecular structure of Bis(4-hydroxy-3,5-dimethylphenyl)methanone consists of a central carbonyl group bonded to two 4-hydroxy-3,5-dimethylphenyl rings.

A plausible synthetic route for a similar compound, (4-hydroxy-3,5-dimethyl-phenyl)phenyl-methanone, is the Fries rearrangement of 2,6-dimethylphenyl benzoate.[2] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis via Fries Rearrangement (Hypothetical)

-

Reactant Preparation: A mixture of 2,6-dimethylphenyl benzoate (1 equivalent) and anhydrous aluminum chloride (2 equivalents) is prepared under anhydrous conditions.

-

Fusion: The mixture is heated to a molten state at a temperature range of 150–170 °C for 2–3 hours.

-

Quenching: The reaction mixture is cooled to room temperature and then carefully quenched with 6 M hydrochloric acid in an ice-water bath.

-

Purification: The resulting precipitate is stirred for 2–3 hours, filtered, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.[2]

Spectroscopic and Photophysical Properties

The interaction of Bis(4-hydroxy-3,5-dimethylphenyl)methanone with light is governed by its electronic structure. The UV-Visible absorption spectrum is expected to be dominated by π→π* transitions within the aromatic rings and the n→π* transition of the carbonyl group.[1]

UV-Visible Absorption

Based on its structural analog 4,4'-dihydroxybenzophenone, Bis(4-hydroxy-3,5-dimethylphenyl)methanone is expected to be a strong absorber of UV-B radiation.[3] The position and intensity of the absorption bands are influenced by the solvent environment.[4]

| Property | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| UV Absorption | Chloroform | ~283 | ~15200 |

Table 1: Anticipated UV-Visible Absorption Properties of Bis(4-hydroxy-3,5-dimethylphenyl)methanone based on data for 4,4'-Dihydroxybenzophenone.[3]

Jablonski Diagram and Photophysical Pathways

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can undergo several de-excitation processes, which are illustrated in the Jablonski diagram below.

Caption: A simplified Jablonski diagram illustrating the primary photophysical processes.

Fluorescence Emission

The fluorescence properties of hydroxybenzophenones are highly solvent-dependent. In aprotic solvents like acetonitrile, 4-hydroxybenzophenone is fluorescent.[1][5] However, in protic solvents such as water or alcohols, fluorescence is often quenched due to competing photochemical reactions like excited-state proton transfer.[1][5]

| Property | Solvent | Expected Wavelength (nm) | Details |

| Fluorescence Emission | Acetonitrile | 320-360, 400-470 | Multiple emission peaks may be observed. |

| Fluorescence Emission | Water/Alcohols | Quenched | Fluorescence is expected to be significantly inhibited. |

Table 2: Anticipated Fluorescence Emission Properties based on 4-Hydroxybenzophenone.[1]

Photochemical Reactivity and Mechanisms

The photochemistry of benzophenones is largely dictated by the reactivity of their triplet excited state (T₁), which is efficiently populated via intersystem crossing from the S₁ state.[4] The presence of the carbonyl group and phenolic hydroxyl groups in Bis(4-hydroxy-3,5-dimethylphenyl)methanone suggests several potential photochemical reaction pathways.

Triplet State and Transient Absorption

The triplet state of hydroxybenzophenones can be characterized using transient absorption spectroscopy. For 4-hydroxybenzophenone in acetonitrile, the triplet state exhibits transient absorption maxima at approximately 330 nm and 520 nm.[5][6]

Photoreduction and Ketyl Radical Formation

A hallmark photochemical reaction of benzophenones is photoreduction, which involves the abstraction of a hydrogen atom by the excited triplet state of the carbonyl group from a suitable hydrogen donor (e.g., an alcohol solvent). This process results in the formation of a ketyl radical.[7] The rate of this reaction is influenced by the substituents on the aromatic rings.[7]

Caption: Proposed photochemical pathway for photoreduction and ketyl radical formation.

Experimental Methodologies

To fully characterize the photochemical properties of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, a series of standardized experimental protocols should be employed.

UV-Visible Spectrophotometry

This technique is fundamental for determining the ground-state absorption characteristics of the molecule.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) of known concentration.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Visible spectrophotometer over a wavelength range of at least 200-500 nm.

-

Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[8]

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard.[8]

Caption: Experimental workflow for determining relative fluorescence quantum yield.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectra Acquisition: Measure the absorbance at the excitation wavelength and the fluorescence emission spectrum for each solution.

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where 'st' refers to the standard, 'x' is the sample, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

This pump-probe technique is used to study the properties of short-lived excited states, such as the triplet state.

-

Excitation: A high-intensity laser pulse (the "pump") excites the sample.

-

Probing: A second, broad-spectrum light pulse (the "probe") is passed through the sample at a specific time delay after the pump pulse.

-

Detection: The absorption of the probe light by the transient species is measured as a function of wavelength and time delay.

-

Analysis: The resulting data provides the absorption spectrum and kinetic information (formation and decay) of the transient species.[9]

Conclusion

While specific experimental data for Bis(4-hydroxy-3,5-dimethylphenyl)methanone is not yet available, a comprehensive understanding of its photochemical characteristics can be inferred from its structural analogs and the well-established principles of benzophenone photochemistry. This molecule is expected to be a strong UV-B absorber with a rich and solvent-dependent photochemistry, primarily driven by its triplet excited state. The experimental protocols outlined in this guide provide a clear roadmap for the detailed characterization of its photophysical and photochemical properties. Such studies are crucial for unlocking the potential of this and similar molecules in applications ranging from photoprotection to photodynamic therapy.

References

-

Time trend of the transient absorption spectrum obtained upon LFP (355 nm, 94 mJ) excitation of 4BPOH (0.1 mM) in aerated CH3CN solution at ambient temperature (295 ± 2 K). ResearchGate. Available from: [Link]

-

Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. RSC Publishing. 2015. Available from: [Link]

-

Substituent Effect on the Photoreduction Kinetics of Benzophenone. Journal of Physical Chemistry A. 2013. Available from: [Link]

-

(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. National Center for Biotechnology Information. Available from: [Link]

-

Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. 2015. Available from: [Link]

-

Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. AIP Publishing. 2023. Available from: [Link]

-

Preparation of Bis-(4-hydroxy-3,5-dimethylphenyl)acetonitrile. PrepChem.com. Available from: [Link]

-

The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Available from: [Link]

-

The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available from: [Link]

-

Photochemistry is the study of chemical reactions resulting from the. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00214A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

Electronic properties and dipole moment of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Bis(4-hydroxy-3,5-dimethylphenyl)methanone: A Methodological and Predictive Analysis

Executive Summary

Bis(4-hydroxy-3,5-dimethylphenyl)methanone is a symmetrical aromatic ketone with structural motifs common in pharmacologically active compounds. As with many benzophenone derivatives, its potential applications in medicinal chemistry—ranging from antifungal to anti-inflammatory agents—are intrinsically linked to its molecular structure and resulting electronic charge distribution.[1] A thorough understanding of its electronic properties and molecular dipole moment is therefore critical for predicting its bioactivity, receptor-binding affinity, and pharmacokinetic profile.

This technical guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for the characterization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone. It moves beyond a simple data sheet to deliver a self-validating, field-proven methodology. We will detail both computational and experimental workflows, explaining the causality behind protocol choices to ensure scientific integrity. The guide outlines the use of Density Functional Theory (DFT) for a predictive analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and the ground-state dipole moment. This is complemented by a step-by-step experimental protocol based on solvatochromism for the empirical determination of the change in dipole moment upon electronic excitation. By integrating these theoretical and practical approaches, this document serves as an authoritative guide for elucidating the key physicochemical parameters that govern the molecular behavior of this compound.

Introduction

Chemical Identity and Structure

Bis(4-hydroxy-3,5-dimethylphenyl)methanone, with the molecular formula C₁₇H₁₈O₃, is a derivative of benzophenone.[2] Its structure is characterized by a central carbonyl group (C=O) bridging two identical 4-hydroxy-3,5-dimethylphenyl rings. The molecule possesses a C₂ axis of symmetry passing through the carbonyl carbon and bisecting the angle between the two phenyl rings. The steric hindrance from the ortho-methyl groups influences the dihedral angle between the phenyl rings, a key determinant of the molecule's overall conformation and electronic conjugation.

Significance in Medicinal Chemistry

Benzophenone and its substituted derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The presence of hydroxyl and methyl substituents on the phenyl rings is crucial for defining the quantitative structure-activity relationships (QSAR) for these systems. These modifications can modulate lipophilicity, hydrogen bonding capability, and electronic distribution, thereby influencing how the molecule interacts with biological targets such as enzymes or receptors. Understanding these properties is a foundational step in rational drug design.

Rationale for Investigating Electronic Properties and Dipole Moment

The electronic characteristics of a molecule are fundamental to its chemical reactivity and intermolecular interactions.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons.[3] The HOMO-LUMO energy gap (ΔE) is a reliable indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[3][4]

-

Dipole Moment: The molecular dipole moment (μ) quantifies the overall polarity of a molecule, arising from the non-uniform distribution of electron density.[5] This property is paramount for predicting solubility, membrane permeability, and the nature of non-covalent interactions (e.g., dipole-dipole forces) with a biological target. Changes in the dipole moment between the ground and excited states can be determined experimentally and provide insight into the charge redistribution upon photoexcitation.[6]

This guide provides the necessary theoretical and practical workflows to determine these critical parameters for Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

Computational Workflow for Property Determination

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] It is particularly effective for calculating the properties of organic molecules with high accuracy.

Step-by-Step Protocol for DFT Calculation

This protocol outlines the necessary steps to compute the electronic properties and dipole moment of the target molecule.

-

Structure Input and Geometry Optimization:

-

Construct the 3D structure of Bis(4-hydroxy-3,5-dimethylphenyl)methanone using molecular modeling software.

-

Perform a full geometry optimization without constraints. A common and reliable level of theory for this task is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311G(d,p). This combination provides a good balance between accuracy and computational cost for organic molecules.

-

Causality: The optimization step is crucial to find the lowest energy conformation (the most stable structure) of the molecule. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311G(d,p)).

-

Self-Validation: Confirm that the calculation yields zero imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure corresponds to a true energy minimum on the potential energy surface and not a transition state.

-

-

Calculation of Electronic Properties:

-

Using the validated minimum-energy structure, perform a single-point energy calculation.

-

From the output, extract the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.

-

Calculate global reactivity descriptors using the HOMO and LUMO energies:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

-

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate the MEP surface for the optimized molecule. The MEP map visualizes the electrostatic potential on the electron density surface.

-

Interpretation: Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack (e.g., the carbonyl oxygen and hydroxyl oxygens). Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack (e.g., the hydrogens of the hydroxyl groups).

-

-

Dipole Moment Calculation:

-

The dipole moment vector (μx, μy, μz) and its total magnitude are standard outputs of the single-point energy calculation. The value is typically given in Debye.

-

Predicted Quantitative Data

The following table can be used to summarize the results from the DFT calculations.

| Parameter | Symbol | Calculated Value | Units |

| HOMO Energy | EHOMO | eV | |

| LUMO Energy | ELUMO | eV | |

| HOMO-LUMO Gap | ΔE | eV | |

| Ionization Potential | I | eV | |

| Electron Affinity | A | eV | |

| Chemical Hardness | η | eV | |

| Electronegativity | χ | eV | |

| Electrophilicity Index | ω | eV | |

| Total Dipole Moment | μ | Debye |

Visualization of Computational Workflow

Caption: Workflow for DFT-based calculation of molecular properties.

Experimental Workflow for Dipole Moment Determination

The solvatochromic method provides an empirical means to study the change in a molecule's dipole moment (Δμ = μe - μg) between its ground state (μg) and first excited state (μe). The method relies on measuring the shift in the UV-Vis absorption maximum of the solute in a series of solvents with different polarities.[6]

Step-by-Step Protocol for Solvatochromic Analysis

-

Synthesis and Purification:

-

Synthesize Bis(4-hydroxy-3,5-dimethylphenyl)methanone. A plausible route is the Friedel-Crafts acylation of 2,6-dimethylphenol with a suitable acylating agent.

-

Purify the synthesized compound to a high degree (>98%) using techniques such as recrystallization or column chromatography.

-

Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

Solvent Selection and Solution Preparation:

-

Select a series of at least 5-7 aprotic solvents with a wide range of dielectric constants (ε) and refractive indices (n). Examples include n-hexane, cyclohexane, dioxane, chloroform, ethyl acetate, acetone, and acetonitrile.

-

Causality: Aprotic solvents are chosen to minimize specific solute-solvent interactions like hydrogen bonding, ensuring that the observed spectral shifts are primarily due to the bulk solvent polarity.

-

Prepare dilute stock solutions of the compound in each solvent to avoid solute aggregation. Ensure the concentration is identical for all solutions.

-

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption spectrum for the compound in each solvent, covering a range from approximately 200 to 800 nm.[9]

-

Identify the absorption maximum (λmax) for the lowest energy electronic transition (typically the π → π* transition for this type of molecule).

-

Convert λmax (in nm) to wavenumbers (ν̃a in cm⁻¹): ν̃a = 10⁷ / λmax.

-

-

Data Analysis using Lippert-Mataga Equation:

-

The Lippert-Mataga equation relates the Stokes shift to the change in dipole moment and the solvent polarity function, F(ε, n). For absorption shifts, it can be expressed as: ν̃a = - (2(μe - μg)² / (hca³)) * F(ε, n) + constant

-

Where:

-

h is Planck's constant, c is the speed of light.

-

a is the Onsager cavity radius of the solute molecule (can be estimated from the optimized molecular volume from DFT calculations).

-

F(ε, n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)]

-

-

Calculate F(ε, n) for each solvent using literature values for ε and n.

-

Plot ν̃a versus F(ε, n). A linear relationship supports the validity of the analysis.

-

Determine the slope (m) of the plot.

-

Calculate the change in dipole moment: |μe - μg| = √(m * hca³ / 2).

-

Experimental Data Summary

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | F(ε, n) | λmax (nm) | ν̃a (cm⁻¹) |

| n-Hexane | |||||

| Dioxane | |||||

| Chloroform | |||||

| Ethyl Acetate | |||||

| Acetone | |||||

| Acetonitrile |

Visualization of Experimental Workflow

Caption: Workflow for experimental determination of Δμ via solvatochromism.

Conclusion and Applications in Drug Development

The comprehensive characterization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone's electronic properties and dipole moment provides invaluable data for drug development professionals. The computational results offer a detailed, atom-level understanding of charge distribution and reactivity, while the experimental data provide a crucial real-world validation of the molecule's behavior in solution.

This integrated knowledge can be directly applied to:

-

Molecular Docking Simulations: An accurate dipole moment and MEP map enhance the precision of scoring functions used to predict binding affinity and orientation within a protein's active site.

-

QSAR Models: The calculated electronic descriptors serve as key inputs for building predictive models that correlate molecular properties with biological activity.

-

ADMET Prediction: The molecular polarity, quantified by the dipole moment, is a critical parameter for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, such as solubility and membrane permeability.

By following the robust, self-validating workflows presented in this guide, researchers can confidently generate the foundational physicochemical data needed to accelerate the discovery and optimization of new therapeutic agents based on this promising chemical scaffold.

References

-

Shukla, A., Tewari, R. P., & Khan, G. (2011). Study of phenol and its derivatives based on dipole moment. Journal of Chemical and Pharmaceutical Research, 3(1), 79-83. [Link]

-

Abdissa, D., Tadesse, S., & Desta, Z. (2023). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Advances, 13(10), 105123. [Link]

-

Shukla, A., Tewari, R. P., & Khan, G. (2011). Study of phenol and its derivatives based on dipole moment. ResearchGate. [Link]

-

El-Nahass, M. N., El-Sayed, M. E., & El-Ghoul, H. A. (2018). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol. Journal of Taibah University for Science, 12(4), 458-466. [Link]

-

Hencsei, P., et al. (1978). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Periodica Polytechnica Chemical Engineering, 22(2-3), 123-132. [Link]

-

Dileep, C. S., et al. (2013). (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1676. [Link]

-

PrepChem. (n.d.). Preparation of Bis-(4-hydroxy-3,5-dimethylphenyl)acetonitrile. PrepChem.com. [Link]

-

Abdullah, I. A., et al. (2020). RESEARCH PAPER. Zanco Journal of Pure and Applied Sciences, 32(1), 75-94. [Link]

-

Vensel, D. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California. [Link]

-

PubChem. (n.d.). Bis(4-hydroxy-3,5-dimethylphenyl)methanone. PubChemLite. [Link]

-

Singh, R. K., et al. (2022). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. International Journal of Scientific Research in Science and Technology, 9(4), 312-323. [Link]

-

Coetzee, L. C., et al. (2021). Synthesis, characterisation and DFT studies of methanone derivatives. University of Johannesburg Research Output. [Link]

-

Suganthi, S., et al. (2023). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Indian Journal of Chemistry, 62(10), 1221-1234. [Link]

-

Islam, M. R., et al. (2023). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA, Thermodynamic Functions, Hirshfeld Surface Analysis and Molecular Docking of 1,3-Bis(4-methylphenyl)triazine. ResearchGate. [Link]

-

Sivajeyanthi, P., et al. (2017). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. IUCrData, 2(11), x171738. [Link]

-

Stanković, J., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. [Link]

Sources

- 1. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - Bis(4-hydroxy-3,5-dimethylphenyl)methanone (C17H18O3) [pubchemlite.lcsb.uni.lu]

- 3. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jocpr.com [jocpr.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 8. pure.uj.ac.za [pure.uj.ac.za]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cross-Linking Epoxy Resins with Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Introduction: Advancing Epoxy Formulations with Sterically Hindered Phenolic Curing Agents

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The final performance of an epoxy system is critically dependent on the cross-linking process, which is governed by the choice of curing agent, or hardener.[2] While various classes of hardeners are available, phenolic resins are known for imparting high thermal stability and chemical resistance to the cured epoxy network.[3] This application note provides a detailed guide for researchers on the use of a specialized phenolic hardener, Bis(4-hydroxy-3,5-dimethylphenyl)methanone (CAS No. 92005-15-7), for the cross-linking of epoxy resins.

The structure of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, featuring sterically hindered hydroxyl groups due to the flanking methyl substituents, presents both unique opportunities and challenges in epoxy formulation. This steric hindrance can influence the reactivity and curing kinetics, potentially leading to a longer pot life and requiring optimized curing conditions to achieve a fully cross-linked network. The resulting polymer network may exhibit enhanced thermal stability and specific mechanical properties.

This document provides a comprehensive framework for the formulation, curing, and characterization of epoxy resins cross-linked with this novel hardener. It is designed to guide researchers through the process of developing a robust and self-validating curing protocol.

Chemical Structures and Reaction Mechanism

The primary components of the system discussed are a standard epoxy resin, Diglycidyl ether of bisphenol A (DGEBA), and the phenolic hardener, Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

Figure 1: Chemical Structures

Caption: Chemical structures of the epoxy resin and the phenolic hardener.

The cross-linking reaction proceeds through the nucleophilic addition of the phenolic hydroxyl groups to the epoxide rings of the epoxy resin. This reaction is typically catalyzed by a suitable accelerator and requires elevated temperatures to overcome the activation energy barrier.[4] The primary reaction forms an ether linkage and a new secondary hydroxyl group. This secondary hydroxyl group can then further react with another epoxy group, leading to a highly cross-linked, three-dimensional network.

Figure 2: Curing Reaction Mechanism

Caption: Simplified reaction mechanism of epoxy-phenol cross-linking.

Experimental Protocols

Part 1: Formulation and Stoichiometry

The precise stoichiometric ratio of epoxy resin to hardener is crucial for achieving optimal properties in the cured polymer.[5] The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Hydroxyl Equivalent Weight (HEW) of the hardener.

Table 1: Properties of Reactants

| Compound | Molecular Weight ( g/mol ) | EEW or HEW (g/eq) |

| DGEBA (typical) | ~340.4 | ~170.2 |

| Bis(4-hydroxy-3,5-dimethylphenyl)methanone | 270.32 | 135.16 |

Protocol 1.1: Stoichiometric Calculation

-

Determine the EEW of the epoxy resin: This value is typically provided by the manufacturer. For this example, we will use a common EEW for DGEBA of 170.2 g/eq.

-

Calculate the HEW of the hardener:

-

Molecular Weight of Bis(4-hydroxy-3,5-dimethylphenyl)methanone = 270.32 g/mol

-

Number of active hydroxyl groups = 2

-

HEW = Molecular Weight / Number of active hydroxyl groups = 270.32 / 2 = 135.16 g/eq

-

-

Calculate the weight ratio: For a 1:1 stoichiometric ratio of epoxy groups to hydroxyl groups, the parts by weight of hardener per 100 parts of epoxy resin (phr) is calculated as:

-

phr = (HEW / EEW) * 100

-

phr = (135.16 / 170.2) * 100 ≈ 79.4 phr

-

Part 2: Curing Procedure

Due to the sterically hindered nature of the phenolic hydroxyl groups, a catalyst and a well-defined thermal curing schedule are necessary. A tertiary amine, such as 2-methylimidazole, is a common and effective catalyst for this type of reaction.

Protocol 1.2: Sample Preparation and Curing

-

Pre-heating: Preheat the DGEBA epoxy resin to 60-70 °C to reduce its viscosity.

-

Mixing:

-

In a suitable container, weigh the preheated epoxy resin.

-

Add the calculated amount of Bis(4-hydroxy-3,5-dimethylphenyl)methanone (79.4 phr).

-

Add the catalyst, typically 0.5-2.0 phr of 2-methylimidazole. The optimal concentration should be determined experimentally.

-

Thoroughly mix the components until a homogeneous mixture is obtained. A mechanical stirrer is recommended.

-

-

Degassing: Place the mixture in a vacuum oven at 60-70 °C for 15-30 minutes to remove any entrapped air bubbles.

-

Curing:

-

Pour the degassed mixture into a preheated mold.

-

Place the mold in a programmable oven and apply the following curing schedule:

-

Initial Cure: 120 °C for 2 hours.

-

Post-Cure: 150 °C for 2 hours.

-

-

Allow the cured sample to cool slowly to room temperature inside the oven to minimize thermal stresses.

-

Note: This curing schedule is a starting point and should be optimized based on the characterization results obtained from DSC and FTIR analysis.

Characterization and Validation of the Curing Process

A multi-technique approach is essential to fully understand and validate the curing process. Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA) are powerful tools for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the heat of reaction (curing exotherm) and the glass transition temperature (Tg) of the cured material.[6]

Protocol 2.1: DSC Analysis

-

Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy/hardener/catalyst mixture in a hermetically sealed aluminum DSC pan.

-

Dynamic Scan (for cure profile):

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

-

-

Isothermal Scan (for cure kinetics):

-

Equilibrate the sample at the desired isothermal curing temperature (e.g., 120 °C).

-

Hold the sample at this temperature for a specified time and record the heat flow.

-

-

Tg Determination:

-

Use a cured sample from the oven or a sample that has been cured in the DSC instrument.

-

Equilibrate at 25 °C.

-

Ramp the temperature to a point above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.

-

The Tg is observed as a step change in the heat flow curve.

-

Figure 3: DSC Workflow for Cure Characterization

Caption: Workflow for characterizing the curing process using DSC.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is an excellent technique for monitoring the chemical changes that occur during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[7]

Protocol 2.2: FTIR Analysis

-

Sample Preparation: Cast a thin film of the uncured mixture onto a KBr salt plate or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the FTIR spectrum of the uncured mixture at room temperature.

-

Place the sample in a heated cell or on a heated ATR stage and record spectra at regular intervals during the curing process.

-

-

Spectral Analysis:

-

Monitor the decrease in the intensity of the epoxide peak (typically around 915 cm⁻¹).

-

Monitor the decrease in the broad hydroxyl peak of the phenol (around 3200-3600 cm⁻¹).

-

Monitor the appearance and increase of the ether linkage peak (around 1100 cm⁻¹).

-

Table 2: Key FTIR Bands for Monitoring Epoxy Curing

| Functional Group | Wavenumber (cm⁻¹) | Change During Curing |

| Epoxide (oxirane ring) | ~915 | Decrease |

| Phenolic Hydroxyl (-OH) | ~3200-3600 (broad) | Decrease |

| Ether (C-O-C) | ~1100 | Increase |

| Phenyl ring (internal standard) | ~1608 | No change |

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature in a controlled atmosphere.

Protocol 2.3: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the fully cured epoxy resin into a TGA pan.

-

Data Acquisition:

-

Heat the sample from room temperature to an elevated temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Determine the onset of decomposition temperature (Td).

-

Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Determine the char yield at the final temperature.

-

Expected Properties and Performance

Epoxy resins cured with phenolic hardeners, particularly sterically hindered ones like Bis(4-hydroxy-3,5-dimethylphenyl)methanone, are expected to exhibit the following properties:

-

High Glass Transition Temperature (Tg): The rigid aromatic structure of the hardener should contribute to a high Tg, indicating good performance at elevated temperatures.

-

Excellent Thermal Stability: The highly cross-linked aromatic network is anticipated to have a high decomposition temperature and a significant char yield, as determined by TGA.

-

Good Mechanical Properties: The cured resin is expected to be rigid and strong, although potentially more brittle than systems cured with more flexible hardeners.

-

Chemical Resistance: The dense, cross-linked structure should provide excellent resistance to a wide range of chemicals and solvents.

Troubleshooting and Optimization

-

Incomplete Curing: If DSC or FTIR analysis indicates incomplete curing, consider increasing the catalyst concentration, the curing temperature, or the curing time.

-

Brittleness: If the cured material is too brittle, consider formulating with a flexibilizing agent or a co-hardener.

-

Void Formation: Ensure thorough degassing of the mixture before curing to prevent void formation, which can compromise mechanical properties.

Conclusion

The use of Bis(4-hydroxy-3,5-dimethylphenyl)methanone as a curing agent for epoxy resins offers a promising route to developing high-performance thermosets with enhanced thermal stability. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to explore and optimize the curing of these advanced materials. By systematically applying these techniques, a comprehensive understanding of the structure-property relationships can be established, paving the way for the development of novel epoxy systems for demanding applications.

References

-

Evonik Operations GmbH. (n.d.). Patent EP2025068996. IPqwery. Retrieved February 15, 2026, from [Link]

- Zhao, J. (2016). Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC.

-

Specific Polymers. (n.d.). Bisphenol-free and Bio-based epoxy resins. Retrieved February 15, 2026, from [Link]

-

Pike Technologies. (n.d.). Analysis of Cured Epoxy Adhesives by ATR / FTIR. Retrieved February 15, 2026, from [Link]

-

Curing and thermal behavior of epoxy resins of hexafluoro - bisphenol. (2015, August 15). Redalyc. Retrieved February 15, 2026, from [Link]

-

Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

-

ThreeBond. (1990, December 20). Curing Agents for Epoxy Resin. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of High Performance Polymers for Gas Separation Membranes. (2015, May 5). VTechWorks. Retrieved February 15, 2026, from [Link]

-

chemPUR Feinchemikalien und Forschungsbedarf GmbH. (n.d.). ChemBuyersGuide.com, Inc. Retrieved February 15, 2026, from [Link]

-

BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com, Inc. Retrieved February 15, 2026, from [Link]

- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.). Thesis.

-

Hybridising Phenolic and Epoxy to Simultaneously Enhance Thermal and Mechanical Properties. (2025, March 23). SSRN. Retrieved February 15, 2026, from [Link]

-

Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). PMC. Retrieved February 15, 2026, from [Link]

-

Thermal Decomposition of Epoxy Resin System Used for Filament Winding. (n.d.). AIP Publishing. Retrieved February 15, 2026, from [Link]

-

Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterizations of New Epoxy Resins and its composites and Study the Mechanical and Physical Properties. (2022, April 23). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. (2025, August 29). Preprints.org. Retrieved February 15, 2026, from [Link]

-

Synthesis and Characterization of Homogeneous Epoxy Networks: Development of a Sustainable Material Platform Using Epoxy-Alcohol Polyaddition. (2022, December 7). ACS Publications. Retrieved February 15, 2026, from [Link]

- Structure, thermal and fracture mechanical properties of benzoxazine-modified amine-cured DGEBA epoxy resins. (2011, January 20). eXPRESS Polymer Letters.

-

Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking. (n.d.). arXiv.org. Retrieved February 15, 2026, from [Link]

-

Recent Development of Functional Bio-Based Epoxy Resins. (2024, September 18). MDPI. Retrieved February 15, 2026, from [Link]

-

Synthesis and characterization of rigid aromatic-based epoxy resin. (2025, November 23). ResearchGate. Retrieved February 15, 2026, from [Link]

- US Patent 4,132,718. (n.d.). Google Patents.

- Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. (1989, February 2). DTIC.

- The curing kinetic analysis of epoxy based on FT-IR. (n.d.).

- Cure Analysis of Epoxy Composites Using Fourier Transform Infrared Spectroscopy. (n.d.). DTIC.

- TGA thermograms of the cured epoxy resins. (n.d.).

-

Applications of Epoxy Resin. (n.d.). Epoxy-Composites.com. Retrieved February 15, 2026, from [Link]

-

PubChemLite. (n.d.). Bis(4-hydroxy-3,5-dimethylphenyl)methanone (C17H18O3). Retrieved February 15, 2026, from [Link]

-

(4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of Bis-(4-hydroxy-3,5-dimethylphenyl)acetonitrile. Retrieved February 15, 2026, from [Link]

- TGA results of cured epoxy resins. (n.d.).

- The curing of a bisphenol A‐type epoxy resin with 1,8 diamino‐p‐menthane. (n.d.).

- Crosslinking of Epoxy-Modified Phenol Novolac (EPN) Powder Coatings: Particle Size and Adhesion. (n.d.). The University of Southern Mississippi.

- Characterization of Electronic Materials Using Thermal Analysis. (n.d.). PerkinElmer.

- (PDF) Thermal properties of epoxy (DGEBA)/phenolic resin (NOVOLAC) blends. (n.d.).

- (4-hydroxy-3,5-dimethylphenyl)(phenyl)methanone 5336-56-1 wiki. (n.d.). Guidechem.

- Efficient one-pot synthesis of bis-(4-hydroxycoumarin-3yl) methane derivatives using DMAP as a catalyst studies their antibacterial activity and molecular docking. (2022, May 15). JMPAS.

- US Patent 4,400,554. (n.d.). Google Patents.

Sources

- 1. Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. US4132718A - Preparation of liquid epoxy resins from bisphenols - Google Patents [patents.google.com]

- 5. threebond.co.jp [threebond.co.jp]

- 6. Evonik Operations GmbH [ipqwery.com]

- 7. researchgate.net [researchgate.net]

Functionalization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone for membrane applications

Application Note: Functionalization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone for Membrane Applications

Part 1: Executive Summary & Strategic Rationale

Subject: Bis(4-hydroxy-3,5-dimethylphenyl)methanone (hereafter TMBP ) is a rigid, hindered bisphenol monomer used to synthesize high-performance Poly(aryl ether ketone)s (PAEKs).

Application Scope: This protocol focuses on transforming TMBP into Anion Exchange Membranes (AEMs) . While TMBP can be sulfonated for Proton Exchange Membranes (PEMs), its unique structural advantage lies in its four methyl groups. These groups provide:

-

Steric Protection: They shield the ether linkages from nucleophilic hydroxide attack, significantly enhancing alkaline stability—a critical failure mode in conventional AEMs.

-

Benzylic Activation Sites: The methyl groups allow for precise post-polymerization functionalization via radical bromination (Wohl-Ziegler reaction), avoiding the toxic and non-specific chloromethylation routes often used for non-methylated polymers.

Core Workflow:

-

Polymerization: Copolymerization of TMBP with 4,4'-Difluorobenzophenone (DFBP) to form TMBP-PAEK.

-

Functionalization: Benzylic bromination of the pendant methyl groups.

-

Membrane Formation: Solution casting followed by quaternization to generate the ion-conducting phase.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of High-Molecular Weight TMBP-PAEK

Objective: To synthesize a rigid, hydrophobic polymer backbone capable of film formation.

Reagents:

-

Monomer 1: Bis(4-hydroxy-3,5-dimethylphenyl)methanone (TMBP) (10.0 mmol)

-

Monomer 2: 4,4'-Difluorobenzophenone (DFBP) (10.0 mmol)

-

Base: Anhydrous Potassium Carbonate (

) (12.0 mmol) – Excess ensures complete phenoxide formation. -

Solvent: N-Methyl-2-pyrrolidone (NMP) (18 mL)

-

Azeotropic Agent: Toluene (10 mL)

Step-by-Step Methodology:

-

Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

-

Charging: Add TMBP, DFBP,

, NMP, and Toluene. -

Dehydration (Critical Step): Heat to 145°C under

flow. Reflux for 4 hours. Water generated from phenoxide formation will azeotrope with toluene into the trap.-

Expert Insight: Failure to remove water completely will hydrolyze the fluorinated monomer, terminating chain growth and resulting in brittle oligomers.

-

-

Polymerization: Drain the toluene from the Dean-Stark trap. Increase temperature to 170–180°C . Stir for 12–24 hours until the solution becomes viscous.

-

Viscosity Check: The solution should "climb" the stir rod (Weissenberg effect).

-

-

Workup: Pour the hot viscous solution slowly into a 10-fold excess of vigorously stirred methanol/water (1:1 v/v) to precipitate the polymer.

-

Purification: Filter the fibrous polymer. Wash 3x with hot water and methanol. Dry in a vacuum oven at 100°C for 24 hours.

Protocol B: Benzylic Bromination (Functionalization)

Objective: To convert inert methyl groups into reactive bromomethyl sites without degrading the backbone.

Reagents:

-

Polymer: TMBP-PAEK (2.0 g)

-

Reagent: N-Bromosuccinimide (NBS) (Variable stoichiometry controls Ion Exchange Capacity - IEC)

-

Initiator: Benzoyl Peroxide (BPO) (5% mol relative to NBS)

-

Solvent: 1,1,2,2-Tetrachloroethane (TCE) or Chlorobenzene (40 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve TMBP-PAEK in TCE in a round-bottom flask equipped with a condenser. Heat to 80°C.

-

Radical Initiation: Add NBS and BPO.

-

Target IEC Control: To achieve a theoretical IEC of ~2.0 meq/g, use approximately 0.8 molar equivalents of NBS per repeat unit.

-

-

Reaction: Stir at 85°C for 3–5 hours under Nitrogen.

-

Caution: Over-reaction (time or NBS excess) leads to cross-linking (gelation). If the solution starts to gel, stop immediately.

-

-

Precipitation: Cool to room temperature and precipitate into excess ethanol.

-

Drying: Dry the brominated polymer (Br-TMBP-PAEK) under vacuum at 60°C.

-

Note: Avoid high temperatures (>80°C) during drying to prevent premature cross-linking of the bromomethyl groups.

-

Protocol C: Membrane Casting and Quaternization

Objective: To fabricate the final Anion Exchange Membrane.

-

Casting: Dissolve Br-TMBP-PAEK in NMP (5–8 wt%). Pour onto a clean glass plate. Dry at 60°C for 12 hours, then 80°C for 12 hours under vacuum. Peel off the tough, transparent film.

-

Quaternization (The Activation):

-

Immerse the film in an aqueous solution of Trimethylamine (TMA) (30 wt%) at room temperature for 48 hours.

-

Alternative: For higher thermal stability, use 1-Methylimidazole .

-

-

Ion Exchange: The membrane is now in the Bromide (

) form. To convert to Hydroxide ( -

Washing: Wash with deionized water until the rinse water is neutral (pH 7).

Part 3: Characterization & Quality Control

Data Presentation: Expected Performance Metrics

| Metric | Method | Target Value (High Performance) |

| Ion Exchange Capacity (IEC) | Back-titration (HCl/NaOH) | 1.8 – 2.5 meq/g |

| Ionic Conductivity ( | AC Impedance (at 80°C) | > 60 mS/cm |

| Water Uptake | Gravimetric ( | 40 – 80% (Avoid >100%) |

| Alkaline Stability | 1M KOH @ 60°C for 500h | > 85% Conductivity Retention |

Critical QC Checkpoint: NMR Validation

Before casting, validate the bromination using

-

Reactant Signal: Methyl protons (

) appear at ~2.1–2.3 ppm . -

Product Signal: Bromomethyl protons (

) appear at ~4.3–4.5 ppm . -

Calculation: The Degree of Bromination (DB) is calculated by the integration ratio of these peaks.

Part 4: Visualization (Workflow & Mechanism)

Figure 1: Synthesis and Functionalization Workflow

Caption: Step-by-step synthetic route from TMBP monomer to functionalized Anion Exchange Membrane.

Figure 2: Mechanism of Alkaline Stability

Caption: Steric hindrance provided by ortho-methyl groups protects the ether backbone from caustic degradation.

Part 5: References

-

Yan, J., & Hickner, M. A. (2010). Anion Exchange Membranes by Bromination of Benzylmethyl-Containing Poly(sulfone)s. Macromolecules, 43(5), 2349–2356. Link

-

Context: Establishes the standard protocol for benzylic bromination/quaternization in aromatic polymers.

-

-

Mohanty, A. D., & Bae, C. (2014). Mechanistic Analysis of Ammonium Cation Stability for Anion Exchange Membrane Fuel Cells. Journal of Materials Chemistry A, 2(41), 17314–17320. Link

-

Context: Explains the stability mechanisms of hindered cations and backbone protection.

-

-

Varcoe, J. R., et al. (2014). Anion-exchange membranes in electrochemical energy systems. Energy & Environmental Science, 7, 3135-3191. Link

-

Context: Comprehensive review of AEM fabrication, including the chloromethylation vs. bromination debate.

-

-

Li, N., et al. (2011). Quaternized poly(arylene ether ketone)s with pendant ammonium groups for anion exchange membranes. Journal of Membrane Science, 373(1-2), 160-169.

-

Context: Specific reference for PAEK-based AEM synthesis and characterization.

-

Copolymerization protocols involving Bis(4-hydroxy-3,5-dimethylphenyl)methanone

This Application Note and Protocol Guide details the copolymerization strategies for Bis(4-hydroxy-3,5-dimethylphenyl)methanone , herein referred to as TMDHBP (Tetramethyl Dihydroxybenzophenone).

Executive Summary & Scientific Rationale

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (TMDHBP) is a rigid, sterically hindered bisphenol monomer. Unlike standard Bisphenol A (BPA) or 4,4'-Dihydroxybenzophenone (DHBP), TMDHBP features four methyl groups ortho to the phenolic hydroxyls and a central ketone moiety.

The "Methyl Effect" in Polymer Architecture:

-

Frustrated Packing: The ortho-methyl groups inhibit efficient chain packing, significantly increasing the polymer's Fractional Free Volume (FFV) . This results in enhanced gas permeability (for membrane applications) and a reduced dielectric constant (low-

for 5G/6G electronics). -

Thermal Rigidity: Despite the increased free volume, the benzophenone backbone maintains a high Glass Transition Temperature (

), often exceeding 220°C. -

Solubility: The disruption of crystallinity renders these polymers soluble in common organic solvents (CHCl

, NMP, THF), facilitating solution processing—a distinct advantage over semi-crystalline PEEK.

This guide presents two validated protocols:

-

Protocol A: Synthesis of Amorphous High-

PAEK via Nucleophilic Aromatic Substitution. -

Protocol B: Synthesis of High-Modulus Polycarbonate via Interfacial Polycondensation.

Chemical Structure & Reactivity Analysis

Before initiating synthesis, researchers must understand the reactivity profile of TMDHBP.

| Feature | Chemical Consequence | Experimental Adjustment |

| Ortho-Methyl Groups | Steric hindrance around the phenoxide anion; Reduced nucleophilicity. | Requires higher reaction temperatures or longer times compared to unhindered bisphenols. |

| Ketone Bridge | Electron-withdrawing group; Increases acidity of phenols. | Facilitates salt formation with weak bases ( |

| Solubility | Monomer is soluble in alcohols/ketones; Polymer is soluble in chlorinated solvents.[1] | Purification can be achieved by precipitation in Methanol (MeOH). |

Visualizing the Reaction Pathways

Figure 1: Strategic synthetic pathways for TMDHBP copolymerization.

Protocol A: Poly(arylene ether ketone) (PAEK) Synthesis[2][3]

This protocol utilizes a nucleophilic aromatic substitution (

Materials Required[1][2][4][5][6][7][8][9][10][11]

-

Monomer 1: TMDHBP (10.0 mmol)

-

Monomer 2: 4,4'-Difluorobenzophenone (DFBP) (10.0 mmol) – Must be equimolar for high MW.

-

Solvent: Sulfolane (25 mL, solid at RT, melt before use)

-

Base: Anhydrous Potassium Carbonate (

) (12.0 mmol, ~20% excess) -

Azeotropic Agent: Toluene or Xylene (15 mL)

-

Equipment: 3-neck round-bottom flask, Dean-Stark trap, Condenser, Nitrogen inlet, Mechanical stirrer.

Step-by-Step Methodology

-

System Setup: Assemble the glassware and flame-dry under a nitrogen stream to remove adsorbed moisture.

-

Charging: Charge the flask with TMDHBP, DFBP, and Sulfolane. Start stirring and heating to ~60°C to dissolve monomers.

-

Salt Formation: Add the pulverized anhydrous

. Add Toluene (the azeotropic agent). -

Dehydration (Critical Step):

-

Heat the reaction to 140–150°C (refluxing Toluene).

-

Water formed from the phenoxide formation will azeotrope with Toluene into the Dean-Stark trap.

-

Duration: 2–4 hours. Ensure the water evolution ceases completely.

-

-

Polymerization:

-

Drain the Toluene from the Dean-Stark trap.

-

Gradually increase the temperature to 200–210°C .

-

Note: Due to the methyl groups, the viscosity increase may be slower than standard PEEK.

-

Maintain reaction for 6–12 hours until the solution becomes visibly viscous (weissenberg effect on stirrer).

-

-

Workup:

-

Dilute the hot viscous solution with NMP or Sulfolane (10 mL) to prevent solidification upon cooling.

-

Pour the solution slowly into a high-speed blender containing Methanol (500 mL) acidified with 2 mL of Acetic Acid (to neutralize phenolate ends).

-

-

Purification:

-

Filter the fibrous precipitate.

-

Wash sequentially with: Hot Methanol

Hot Water -

Dry in a vacuum oven at 100°C for 24 hours.

-

Protocol B: Polycarbonate Synthesis (Interfacial)

This method employs Triphosgene (a solid, safer phosgene equivalent) in an interfacial system (Dichloromethane/Water). The reaction is kinetically controlled and extremely fast.

Materials Required[1][2][4][5][6][7][8][9][10][11]

-

Monomer: TMDHBP (10.0 mmol)

-

Carbonate Source: Triphosgene (3.5 mmol) (Equivalent to ~10.5 mmol Phosgene)

-

Organic Phase: Dichloromethane (DCM) (30 mL)

-

Aqueous Phase: NaOH (2.5 M solution, 40 mL)

-

Catalyst: Phase Transfer Catalyst (PTC) – Tetrabutylammonium bromide (TBAB) or TEBA (0.2 mmol).

-

Chain Stopper: p-tert-butylphenol (0.1 mmol) – Optional, to control MW.

Step-by-Step Methodology

-

Aqueous Phase Prep: Dissolve TMDHBP in the NaOH solution in a flask. The solution will turn yellow/orange due to the formation of the sodium phenolate salt. Add the PTC.

-

Organic Phase Prep: Dissolve Triphosgene in DCM. Handle in a fume hood! Triphosgene generates phosgene upon contact with base.

-

Interfacial Reaction:

-

Vigorously stir the aqueous phenolate solution (mechanical stirring preferred).

-

Add the DCM/Triphosgene solution dropwise over 20 minutes.

-

The reaction is exothermic; maintain temperature at 20–25°C using a water bath.

-

-

Post-Reaction:

-

Stir for an additional 45 minutes. The mixture should form a stable emulsion.

-

Separate the layers using a separatory funnel.

-

The polymer is in the bottom organic (DCM) layer.

-

-

Washing:

-

Wash the DCM layer with dilute HCl (1M) to neutralize residual base.

-

Wash with distilled water 3x until neutral pH.

-

-

Precipitation:

-

Drop the DCM solution into Methanol (500 mL) under vigorous stirring.

-

Filter the white powder and vacuum dry.

-

Characterization & Expected Properties[1][2][3][4][6][7][8][9]

Data Summary Table

| Property | TMDHBP-PAEK (Route A) | TMDHBP-Polycarbonate (Route B) | Method |

| Glass Transition ( | 230°C – 250°C | 210°C – 230°C | DSC (10°C/min) |

| Decomposition ( | > 500°C | > 450°C | TGA ( |

| Solubility | CHCl | CHCl | Visual |

| Dielectric Constant ( | ~2.7 – 2.9 (10 GHz) | ~2.8 – 3.0 | Resonant Cavity |

| Appearance | Off-white / Pale Yellow | Transparent / White | Visual |

Spectroscopic Validation (NMR)[2][13]

-

NMR (CDCl

-

Absence of OH: Disappearance of the phenolic -OH peak (~9-10 ppm) confirms high conversion.

Polymer Architecture Diagram

Figure 2: Structural motifs contributing to polymer properties.

Troubleshooting & Safety

-

Low Molecular Weight (Route A): If the PAEK viscosity is low, moisture was likely present. The dehydration step (Step 4) is non-negotiable. Ensure the Toluene is dry before use.

-

Gelation (Route A): If the reaction gels, the temperature was too high (>230°C) causing crosslinking at the methyl positions (oxidative coupling), or the stoichiometry was off.

-

Phosgene Safety (Route B): Always keep a bottle of Ammonium Hydroxide (

) open in the hood to neutralize escaping phosgene vapors. Treat all glassware with base before removing from the hood.

References

-

Sanders, D. F., et al. (2012).[2] "Gas Permeability, Diffusivity, and Free Volume of Thermally Rearranged Polymers Based on 3,3′-Dihydroxy-4,4′-Diamino-Biphenyl (HAB) and 2,2′-Bis-(4-hydroxy-3,5-dimethylphenyl)propane". Journal of Membrane Science. Link

- Context: Establishes the protocol for methyl

-

Li, F., et al. (2016).[3] "High fluorescence intensity poly(aryl ether ketone)s containing tetraphenylethylene moieties". RSC Advances. Link

- Context: Describes the PAEK polymerization conditions (Sulfolane/K2CO3) relevant to hindered ketone monomers.

-

Geng, Z., et al. (2023).[1] "Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups". Frontiers in Materials. Link

- Context: Validates the solubility and dielectric properties of substituted PAEKs.

-

Zhu, X., et al. (2018). "Synthesis and properties of poly(aryl ether ketone) copolymers with pendant methyl groups". High Performance Polymers. Link

- Context: Specific reference to the effect of methyl substitution on PAEK backbone rigidity.

Disclaimer: This protocol involves hazardous chemicals including Triphosgene and high-temperature solvents. All experiments must be conducted in a certified fume hood with appropriate PPE.

Sources

- 1. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. High fluorescence intensity poly(aryl ether ketone)s containing tetraphenylethylene moieties: preparation, characterization and fluorescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: High-Free-Volume Sulfonated Poly(arylene ether ketone) Membranes Derived from Bis(4-hydroxy-3,5-dimethylphenyl)methanone

This Application Note is structured as a high-level technical guide for the synthesis and utilization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in the development of next-generation Proton Exchange Membranes (PEMs).

Executive Summary & Mechanism

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (hereafter referred to as TMBP ) is a specialized bisphenol monomer used to synthesize Poly(arylene ether ketone)s (PAEKs) with enhanced dimensional stability and proton conductivity.

Unlike standard Bisphenol A-based membranes, TMBP introduces four methyl groups ortho to the ether linkages. These methyl groups serve a dual mechanistic function:

-

Steric Hindrance (Frustrated Packing): The bulky methyl groups disrupt the efficient packing of the polymer backbone. This increases the Fractional Free Volume (FFV) , creating nanoscopic voids that facilitate water retention and proton transport even at lower humidity levels.

-

Hydrolytic Stability: The methyl groups provide steric shielding to the ether linkage, protecting the backbone from hydrolytic attack in the harsh acidic environment of a fuel cell.

This guide details the protocol for synthesizing a Sulfonated Poly(arylene ether ketone) (SPAEK) copolymer using TMBP via direct copolymerization, followed by membrane casting and activation.

Mechanistic Pathway

The synthesis relies on Nucleophilic Aromatic Substitution (

Figure 1: Synthetic workflow for SPAEK-TMBP copolymers. The ratio of SDFBP to DFBP determines the Ion Exchange Capacity (IEC).

Experimental Protocols

Protocol A: Monomer Preparation

Objective: Ensure high purity to achieve high molecular weight polymers.

Reagents:

-

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (TMBP) [>99% purity].

-

Ethanol/Water (Recrystallization solvent).

Procedure:

-

Dissolve crude TMBP in boiling ethanol.

-

Add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Filter the white needle-like crystals and dry in a vacuum oven at 80°C for 24 hours.

-

Validation: Verify purity via

-NMR (DMSO-

Protocol B: Polymerization (Direct Copolymerization)

Objective: Synthesize high-molecular-weight sulfonated copolymer with controlled IEC.

Reagents:

-

Monomer 1: TMBP (Purified).

-

Monomer 2: 3,3'-Disulfonated-4,4'-difluorobenzophenone (SDFBP) [Sodium salt form].

-

Monomer 3: 4,4'-Difluorobenzophenone (DFBP).[1]

-

Solvent: N-Methyl-2-pyrrolidone (NMP).

-

Base: Anhydrous Potassium Carbonate (

).[1][2]

Stoichiometry Calculation:

Target Ion Exchange Capacity (IEC) determines the ratio of SDFBP (

Step-by-Step Workflow:

-